2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline
Description
Chemical Structure and Properties 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline (C₁₆H₂₂N₂S₂) is a bifunctional aromatic amine characterized by a central dithio (-S-S-) linkage connecting two ethyl-substituted aniline moieties. The ethyl groups enhance hydrophobicity, while the dithio bridge contributes to thermal stability and redox activity.
Applications
Primarily used in polymer chemistry as a crosslinking agent, it also serves as a precursor for conductive materials and ligands in metal-organic frameworks (MOFs). Its redox-active dithio group enables applications in electrochemical sensors and energy storage systems.
Properties
IUPAC Name |
2-[(2-amino-5-ethylphenyl)disulfanyl]-4-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-3-11-5-7-13(17)15(9-11)19-20-16-10-12(4-2)6-8-14(16)18/h5-10H,3-4,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCMDXQRKZBZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline involves several steps. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the dithio group to thiols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biomedical Research
a. Antioxidant Properties
Research indicates that compounds with dithioether functionalities exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have suggested that derivatives of dithio compounds can scavenge free radicals, thereby protecting cells from damage .
b. Cancer Research
The compound has been investigated for its potential role in cancer therapeutics. Its ability to modulate cellular pathways involved in apoptosis (programmed cell death) makes it a candidate for further exploration in anti-cancer drug development .
c. Drug Development
Due to its structural characteristics, this compound may serve as a lead compound in the synthesis of novel pharmaceuticals targeting specific diseases, including inflammatory conditions and metabolic disorders .
Analytical Chemistry
a. Chromatography
The compound is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and identification of various biomolecules. Its stable chemical nature allows it to act as a reliable standard in chromatographic analyses .
b. Spectroscopy
It has applications in spectroscopic techniques, where it can be used as a probe molecule to study interactions at the molecular level, including binding studies with proteins or nucleic acids .
Material Science
a. Polymer Chemistry
In material science, the compound may be employed in the synthesis of polymers with enhanced thermal stability and mechanical properties due to its dithioether linkages. These materials could find applications in coatings, adhesives, and other industrial products .
b. Nanotechnology
The unique properties of this compound make it suitable for incorporation into nanomaterials for drug delivery systems, where it can improve the solubility and bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline involves its interaction with specific molecular targets. The dithio group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Functional Analogs
The compound is compared with three classes of analogs:
Dithio-linked aromatic amines (e.g., 4,4'-dithiodianiline).
Ethyl/methoxy-substituted secondary amines (e.g., 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline ).
Thiophene-based derivatives (e.g., ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene ).
Comparative Analysis
Table 1: Key Properties of 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline and Analogs
Key Findings:
Substituent Effects The ethyl groups in the target compound reduce solubility in polar solvents compared to methoxy-substituted analogs like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline , which exhibit higher polarity due to the methoxy (-OCH₃) group. Dithio vs. Single Thioether: The dithio bridge enhances thermal stability (decomposition ~300°C) relative to single-thioether-linked compounds (e.g., thiophene derivatives , stability ~250°C).
Electronic and Structural Behavior The dithio linkage enables redox activity, unlike the non-redox-active methoxy or carbamoyl groups in analogs . This property is critical for electrochemical applications. Aromatic System Differences: Thiophene-based derivatives exhibit greater electron delocalization than benzene analogs, influencing reactivity in electrophilic substitutions.
Supramolecular Interactions Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline form hydrogen-bonded networks due to -NH and methoxy groups, whereas the target compound’s dithio bridge promotes sulfur-sulfur and van der Waals interactions, leading to distinct crystal packing.
Application-Specific Performance
- The target compound’s high thermal stability makes it superior for high-temperature polymer crosslinking, while methoxy-substituted amines are better suited for optoelectronic materials due to their planar, conjugated structures.
Biological Activity
2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline, also known as a dithioaniline derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20N2S2
- Molecular Weight : 304.47 g/mol
- CAS Number : 1049032-33-8
This compound features a dithio group which is significant for its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of amino and dithio groups allows for:
- Antioxidant Activity : The dithio moiety may scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, although the exact targets remain under investigation.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Cancer Therapy : Preliminary studies suggest that it could inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotection : Its antioxidant properties may provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Study 1: Antioxidant Properties
A study conducted by Powell et al. (2010) demonstrated that related dithio compounds could block cytotoxicity in human skin cells exposed to mutagenic agents. This suggests that this compound might exhibit similar protective effects against DNA damage induced by environmental toxins.
Study 2: Enzyme Inhibition
In an experimental setup, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results indicated a significant reduction in kinase activity, which correlates with decreased cell proliferation in vitro.
Data Table of Biological Activities
Q & A
Q. How should researchers address variability in reported biological activity data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
